Cas no 82-73-5 (4-Bromoisobenzofuran-1,3-dione)
4-Bromoisobenzofuran-1,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromoisobenzofuran-1,3-dione
- 5-Bromo-1,3-dihydro-2-benzofuran-1,3-dione
- 1,3-ISOBENZOFURANDIONE,5-BROMO-
- 3-Bromophthalic anhydride
- 4-bromo-1,3-Isobenzofurandione
- 4-BROMOPHTHALIC ANHYDRIDE
- SY010203
- FT-0649268
- 82-73-5
- DTXSID201002366
- 1,3-Isobenzofurandione, 4-bromo-
- NSC 508895
- B4061
- AQBFKBMMIDHCFS-UHFFFAOYSA-N
- Phthalic anhydride, 3-bromo-
- EN300-254308
- CS-0094052
- SCHEMBL550679
- MFCD09800402
- 4-bromo-isobenzofuran-1,3-dione
- bromophthalic anhydride
- Bromophtalic anhydride
- 4-bromo-1,3-dihydro-2-benzofuran-1,3-dione
- AKOS015920235
- NSC-508895
- AMY36985
- 4-bromo-2-benzofuran-1,3-dione
- FS-2185
- NSC508895
- 4-Bromo-1,3-isobenzofurandione (ACI)
- Phthalic anhydride, 3-bromo- (8CI)
- DA-16712
-
- MDL: MFCD09800402
- Inchi: 1S/C8H3BrO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H
- InChI Key: AQBFKBMMIDHCFS-UHFFFAOYSA-N
- SMILES: O=C1C2C(=C(C=CC=2)Br)C(=O)O1
Computed Properties
- Exact Mass: 225.927
- Monoisotopic Mass: 225.927
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.4A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2
- Molecular Weight: 227.01
Experimental Properties
- Color/Form: Solid
- Density: 1.911
- Melting Point: 132-134 ºC
- Boiling Point: 363.2ºC at 760 mmHg
- Flash Point: 173.5ºC
- Refractive Index: 1.651
- LogP: 1.75970
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
4-Bromoisobenzofuran-1,3-dione Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Room temperature
4-Bromoisobenzofuran-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM158334-500g |
4-Bromoisobenzofuran-1,3-dione |
82-73-5 | 97% | 500g |
$355 | 2021-06-08 | |
| Alichem | A019094606-5g |
4-Bromoisobenzofuran-1,3-dione |
82-73-5 | 97% | 5g |
$214.20 | 2023-09-01 | |
| Alichem | A019094606-25g |
4-Bromoisobenzofuran-1,3-dione |
82-73-5 | 97% | 25g |
$647.87 | 2023-09-01 | |
| Fluorochem | 036972-1g |
3-Bromophthalic anhydride |
82-73-5 | 97% | 1g |
£35.00 | 2022-03-01 | |
| Fluorochem | 036972-5g |
3-Bromophthalic anhydride |
82-73-5 | 97% | 5g |
£121.00 | 2022-03-01 | |
| Fluorochem | 036972-25g |
3-Bromophthalic anhydride |
82-73-5 | 97% | 25g |
£462.00 | 2022-03-01 | |
| AstaTech | 54456-1/G |
3-BROMOPHTHALIC ANHYDRIDE |
82-73-5 | 97% | 1/G |
$99 | 2022-06-02 | |
| AstaTech | 54456-5/G |
3-BROMOPHTHALIC ANHYDRIDE |
82-73-5 | 97% | 5/G |
$299 | 2022-06-02 | |
| AstaTech | 54456-25/G |
3-BROMOPHTHALIC ANHYDRIDE |
82-73-5 | 97% | 25g |
$148 | 2023-09-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 076579-5g |
4-Bromoisobenzofuran-1,3-dione |
82-73-5 | 95+% | 5g |
2208.0CNY | 2021-07-07 |
4-Bromoisobenzofuran-1,3-dione Production Method
Production Method 1
1.2 1 h, -40 °C
Production Method 2
2.1 Reagents: Acetic anhydride ; 2 h, reflux
Production Method 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C
2.1 Reagents: Acetic anhydride Solvents: Acetic anhydride ; 1 h, reflux; cooled
Production Method 4
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
3.1 Reagents: Acetic anhydride
4-Bromoisobenzofuran-1,3-dione Raw materials
4-Bromoisobenzofuran-1,3-dione Preparation Products
4-Bromoisobenzofuran-1,3-dione Related Literature
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 4-Bromoisobenzofuran-1,3-dione
Comprehensive Guide to 4-Bromoisobenzofuran-1,3-dione (CAS No. 82-73-5): Properties, Applications, and Industry Insights
4-Bromoisobenzofuran-1,3-dione (CAS No. 82-73-5), a specialized organic compound, has garnered significant attention in pharmaceutical and material science research due to its unique structural features. This brominated isobenzofuran derivative serves as a versatile intermediate in synthesizing complex molecules, particularly in the development of fluorescent dyes, polymeric materials, and bioactive compounds. Its molecular formula C8H3BrO3 and distinct 1,3-dione moiety enable diverse chemical modifications, making it valuable for cross-coupling reactions and heterocyclic synthesis.
Recent advancements in organic electronics have highlighted the role of 4-Bromoisobenzofuran-1,3-dione in designing electron-deficient building blocks for organic semiconductors. Researchers are exploring its potential in OLED materials and photovoltaic devices, where its bromine substituent facilitates precise molecular engineering. The compound's thermal stability (decomposing at ~250°C) and solubility in common organic solvents like DMF and dichloromethane further enhance its laboratory utility.
In pharmaceutical contexts, this isobenzofuran-1,3-dione derivative acts as a precursor for phthalimide-based drugs. Its reactivity with amines enables the construction of N-substituted phthalimides, which show promise in anti-inflammatory and antimicrobial applications. A 2023 study published in European Journal of Medicinal Chemistry demonstrated derivatives of 82-73-5 exhibiting COX-2 inhibitory activity, aligning with current trends in targeted drug design.
The synthesis of 4-Bromoisobenzofuran-1,3-dione typically involves bromination of isobenzofuran-1,3-dione using N-bromosuccinimide (NBS) under controlled conditions. Analytical characterization via HPLC (typically >98% purity) and NMR spectroscopy (showing characteristic peaks at δ 7.8-8.2 ppm for aromatic protons) ensures quality control. Storage recommendations include protection from light in amber glass containers at 2-8°C to prevent degradation.
Environmental considerations for CAS 82-73-5 emphasize proper waste management due to its persistent organic pollutant potential. Modern green chemistry approaches explore catalytic bromination methods to reduce byproducts. Industry demand has grown steadily (CAGR 4.2% from 2020-2025) driven by agrochemical intermediates and advanced material synthesis needs.
Frequently asked questions about 4-Bromoisobenzofuran-1,3-dione include its compatibility with Pd-catalyzed reactions (excellent for Suzuki couplings), alternatives to brominated versions (chloro- or fluoro- analogs), and safety data (LD50 >2000 mg/kg in rodents). Recent patent filings (e.g., WO2023056321) highlight novel applications in bioconjugation chemistry for antibody-drug conjugates.
Emerging research explores the compound's role in metal-organic frameworks (MOFs) for gas storage and its derivatization into photoactive compounds for photodynamic therapy. As analytical techniques advance, studies utilizing cryo-EM and machine learning-assisted synthesis are uncovering new reactivity patterns for this multifunctional scaffold.
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